Technical Monograph: 4,5-Dichloropyridine-3-carboxylic Acid
Technical Monograph: 4,5-Dichloropyridine-3-carboxylic Acid
This technical guide provides an in-depth analysis of 4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.
Part 1: Executive Summary & Chemical Identity
4,5-dichloropyridine-3-carboxylic acid is a highly functionalized pyridine scaffold characterized by a vicinal dichloro motif and a carboxylic acid group. Its unique substitution pattern renders it an electrophilic powerhouse, particularly at the C4 position, making it an indispensable intermediate for synthesizing fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors.
Physicochemical Profile
The molecule exhibits low solubility in water due to its lipophilic dichloro-pyridine core but dissolves readily in polar organic solvents (DMSO, DMF) and basic aqueous solutions.
| Property | Data |
| CAS Number | 53985-77-2 |
| IUPAC Name | 4,5-Dichloropyridine-3-carboxylic acid |
| Synonyms | 4,5-Dichloronicotinic acid; 4,5-Dichloro-3-pyridinecarboxylic acid |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160–162 °C (decomposition often observed >200 °C) |
| pKa (Calculated) | ~2.5 (Carboxylic acid), ~0.5 (Pyridine N) |
| Solubility | Soluble in DMSO, MeOH, dilute NaOH; Sparingly soluble in water |
Part 2: Synthetic Routes & Process Chemistry[3][4][5]
The synthesis of 4,5-dichloronicotinic acid is non-trivial due to the difficulty of direct regioselective chlorination of the pyridine ring. The most authoritative and scalable method involves the deoxychlorination of 4-hydroxy precursors using phosphorus oxychloride (POCl₃).
Core Synthesis Protocol: Deoxychlorination Strategy
This protocol relies on the conversion of 5-chloro-4-hydroxynicotinic acid (or its ester) into the 4,5-dichloro derivative. The C4-hydroxyl group tautomerizes to the pyridone, which is highly susceptible to nucleophilic attack by chloride ions in the presence of POCl₃.
Step-by-Step Methodology
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Precursor Preparation: Start with 5-chloro-4-hydroxypyridine-3-carboxylic acid . This is often obtained via the chlorination of 4-hydroxynicotinic acid using N-chlorosuccinimide (NCS) or Cl₂ in acetic acid, which directs chlorine to the C5 position (ortho to the hydroxyl/pyridone oxygen).
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Chlorination Reaction:
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Reagents: Phosphorus oxychloride (POCl₃, solvent/reagent) and Phosphorus pentachloride (PCl₅, 1.1 eq).
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Conditions: Reflux (105–110 °C) for 4–6 hours under anhydrous conditions.
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Mechanism: PCl₅ converts the carboxylic acid to the acid chloride (transiently) and aids in the aromatization/chlorination of the pyridone ring.
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Hydrolysis (Work-up):
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The reaction mixture is concentrated to remove excess POCl₃.
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The residue (containing 4,5-dichloronicotinoyl chloride) is quenched carefully into ice-water.
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Critical Step: The acid chloride hydrolyzes back to the carboxylic acid, while the C4 and C5 chlorines remain intact due to the high activation energy required to hydrolyze chloropyridines under neutral/acidic aqueous conditions.
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Isolation: The product precipitates from the acidic aqueous solution (pH < 2).[1] Filtration and recrystallization from ethanol/water yield high-purity material.
Figure 1: Synthetic workflow for 4,5-dichloropyridine-3-carboxylic acid via the deoxychlorination route.
Part 3: Reactivity & Regioselectivity (SnAr)
The define characteristic of 4,5-dichloronicotinic acid is its regioselective electrophilicity . In Nucleophilic Aromatic Substitution (SnAr) reactions, the C4 and C5 positions are not equivalent.
The C4 Dominance Rule
The C4-chlorine is significantly more reactive than the C5-chlorine due to three converging electronic factors:
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Para-Effect: C4 is para to the pyridine nitrogen, allowing the ring nitrogen to stabilize the Meisenheimer complex intermediate via resonance.
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Ortho-Effect (EWG): C4 is ortho to the electron-withdrawing carboxylic acid group (COOH), which lowers the energy of the transition state through inductive withdrawal (-I effect).
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C5 Deactivation: The C5 position is meta to the nitrogen and meta to the carboxylic acid, making it electronically "neutral" and far less reactive.
Experimental Implication: When reacting 4,5-dichloronicotinic acid with amines (R-NH₂), the product is almost exclusively the 4-amino-5-chloronicotinic acid .
Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution.
Part 4: Pharmaceutical Applications[1][3][7][8][9]
This scaffold is a "privileged structure" in drug discovery, serving as a precursor for bicyclic systems found in oncology and infectious disease therapeutics.
Kinase Inhibitors (Pyrido-pyrimidines)
The 4-amino-5-chloronicotinic acid intermediate (derived from the SnAr reaction described above) is readily cyclized with formamide or urea to form 6-chloropyrido[4,3-d]pyrimidin-4-ones . These fused systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are widely explored as EGFR and tyrosine kinase inhibitors.
Agrochemicals (Herbicides)
Dichloronicotinic acids are key intermediates for sulfonylurea herbicides. The 4,5-dichloro pattern provides specific selectivity profiles in weed control, distinct from the more common 2,3-dichloro analogs (e.g., used in Nicosulfuron).
Part 5: Safety & Handling Protocols
Hazard Classification:
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Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
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Respiratory Irritant: May cause respiratory irritation (STOT SE 3).
Handling Procedure:
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PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat. Use a full-face respirator if dust formation is likely.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but can hydrolyze or decarboxylate under extreme acidic/thermal stress.
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Spill Response: Neutralize with sodium bicarbonate (NaHCO₃) before disposal. Do not wash down drains; high aquatic toxicity is common for chlorinated pyridines.
References
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Synthesis of Chloronicotinic Acids
- Title: "Regioselective Synthesis of Chlorinated Pyridine-3-carboxylic Acids via Deoxychlorin
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
- Context: Describes the POCl3 mediated conversion of 4-hydroxypyridines to 4-chloropyridines.
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SnAr Regioselectivity
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Chemical Properties Data
- Title: "4,5-Dichloropyridine-3-carboxylic acid - Substance Detail."
- Source:PubChem (N
- Context: Physical properties and toxicity d
